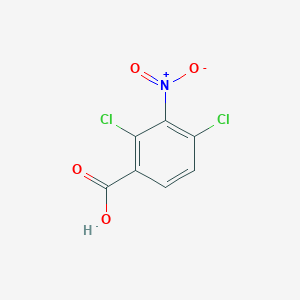

2,4-Dichloro-3-nitrobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPYERMRVPJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302489 | |

| Record name | 2,4-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-42-4 | |

| Record name | 2,4-Dichloro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-3-nitrobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2,4-Dichloro-3-nitrobenzoic Acid and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichloronitrobenzoic acids represent a class of halogenated and nitrated aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and fine chemicals. The specific substitution pattern of chloro and nitro groups on the benzoic acid core dictates the molecule's reactivity and its utility as a building block. This guide focuses on 2,4-dichloro-3-nitrobenzoic acid and its isomers, providing a comparative analysis based on available scientific data. These compounds are crucial in the development of novel therapeutics, including quinolone antibiotics.

Molecular Formula and Weight

While specific experimental data for 2,4-dichloro-3-nitrobenzoic acid is scarce, its molecular formula and weight can be deduced from its structure. Like its common isomers, the molecular formula is C₇H₃Cl₂NO₄ .

The molecular weight for these isomers is consistently reported as 236.01 g/mol [1][2][3].

Physicochemical Properties of Isomers

The physicochemical properties of dichloronitrobenzoic acid isomers are critical for their handling, reaction optimization, and integration into synthetic pathways. The following table summarizes the available data for key isomers.

| Property | 2,6-Dichloro-3-nitrobenzoic acid | 2,4-Dichloro-5-nitrobenzoic acid | 2,5-Dichloro-3-nitrobenzoic acid |

| Molecular Formula | C₇H₃Cl₂NO₄[1] | C₇H₃Cl₂NO₄[2] | C₇H₃Cl₂NO₄[3] |

| Molecular Weight | 236.01 g/mol [1] | 236.01 g/mol [2] | 236.01 g/mol [3] |

| CAS Number | 55775-97-8[1] | 19861-62-2[2] | 88-86-8[4] |

| Melting Point | Not available | Not available | 216-220 °C[4] |

| Boiling Point | Not available | 385.1°C at 760 mmHg[5] | Not available |

| Density | Not available | 1.713 g/cm³[5] | Not available |

Synthesis Methodologies

The synthesis of dichloronitrobenzoic acids typically involves the nitration of a corresponding dichlorobenzoic acid precursor. The specific reaction conditions and starting materials are crucial for achieving the desired isomer.

Synthesis of 2,5-dichloro-3-nitrobenzoic acid

A documented method for the synthesis of 2,5-dichloro-3-nitrobenzoic acid involves the nitration of 2,5-dichlorobenzoic acid.[6]

Protocol:

-

Suspend 950 g (5 moles) of 2,5-dichloro-benzoic acid in 6 L of concentrated sulfuric acid.

-

Prepare a nitrating mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5).

-

Add the nitrating mixture dropwise to the suspension at a temperature of 5°C to 10°C.

-

Stir the reaction mixture for 15 hours at 20°-25°C.

-

Pour the reaction mixture onto 40 kg of ice to precipitate the product.

-

Filter the precipitate, wash with 20 L of water, and dry.

-

Purify the crude product by recrystallization from 1.7 L of acetonitrile/water (9:1).

This process yields approximately 990 g (84% of theory) of colorless crystals with a melting point of 216°-218°C (with decomposition)[6].

Caption: Synthesis workflow for 2,5-dichloro-3-nitrobenzoic acid.

Applications in Drug Development and Organic Synthesis

Dichloronitrobenzoic acids and their derivatives are valuable intermediates in the pharmaceutical industry.

-

Quinolone Antibiotics: A fluorinated analog, 2,4-dichloro-3-nitro-5-fluorobenzoic acid, is a crucial intermediate in the synthesis of quinolone and xacin-series medicines[7].

-

Anticancer Agents: These compounds can be precursors for complex molecules with therapeutic potential. For instance, intermediates with similar structures are used in the synthesis of Irinotecan, an anticancer drug[8].

-

Antidiabetic and Antimicrobial Agents: Derivatives of 2,4-dichloro-5-sulfamoyl benzoic acid have shown potential as antidiabetic and antimicrobial agents[9]. One study identified 2,4-dichloro-5-sulfamoyl benzoic acid from a marine bacterium as having potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[10].

The general workflow for utilizing these intermediates in drug development is outlined below.

Sources

- 1. 2,6-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 350623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 796650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 6951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dichloro-3-nitrobenzoic acid | 88-86-8 [chemicalbook.com]

- 5. Reliable Chemical Trading Partner, Professional 2,4-dichloro-5-nitrobenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 6. prepchem.com [prepchem.com]

- 7. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to 2,4-Dichloro-3-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitrobenzoic acid (CAS No: 39053-42-4) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules, most notably active pharmaceutical ingredients (APIs). Its strategic placement of chloro and nitro groups on the benzoic acid scaffold imparts unique reactivity, making it a valuable intermediate for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of 2,4-dichloro-3-nitrobenzoic acid, including its suppliers and pricing, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-dichloro-3-nitrobenzoic acid is essential for its safe handling, storage, and effective use in chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 198-202 °C |

| Solubility | Soluble in many organic solvents such as ethers, and alcohols; sparingly soluble in water. |

| CAS Number | 39053-42-4 |

Suppliers and Indicative Pricing

The availability and cost of starting materials are crucial considerations in any research and development program. 2,4-Dichloro-3-nitrobenzoic acid is available from a range of chemical suppliers, catering to both research and bulk quantity needs. Pricing can vary based on purity, quantity, and supplier. Below is a summary of representative suppliers and their indicative pricing for research-grade material. For bulk quantities, it is recommended to request a custom quote.

| Supplier | Purity | Quantity | Indicative Price (USD) |

| AChemBlock | 95% | 1g | Request Quote |

| 5g | Request Quote | ||

| BLD Pharm | ≥95% | 1g | Request Quote |

| 5g | Request Quote | ||

| The Lab Chemicals | 95% | 1g | ~$350 (converted from KRW) |

| 5g | ~$1400 (converted from KRW)[1] | ||

| Alchimica | Not Specified | 250mg | Request Quote |

| 1g | Request Quote[2] |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

Synthesis of 2,4-Dichloro-3-nitrobenzoic Acid: A Detailed Experimental Protocol

The synthesis of 2,4-dichloro-3-nitrobenzoic acid is typically achieved through the electrophilic nitration of 2,4-dichlorobenzoic acid. The following protocol is a detailed, self-validating procedure adapted from established methods for the nitration of chlorinated benzoic acid derivatives.[3]

Reaction Scheme

Sources

Methodological & Application

Application Note: A Scalable and Validated Manufacturing Protocol for 2,4-dichloro-3-nitrobenzoic Acid

Abstract

2,4-dichloro-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is therefore of significant interest. This application note provides a detailed, field-proven protocol for the synthesis of 2,4-dichloro-3-nitrobenzoic acid via the nitration of 2,4-dichlorobenzoic acid. The described process is designed for scalability and incorporates robust safety measures and in-process controls to ensure high yield and purity of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction

2,4-dichloro-3-nitrobenzoic acid is a substituted aromatic carboxylic acid whose structural motifs are of interest in medicinal chemistry and materials science. The presence of the nitro group and chlorine atoms offers multiple sites for further chemical modification, making it a versatile intermediate. A reliable and scalable manufacturing process is crucial for ensuring a consistent supply of this important compound for research and development.

This document outlines a robust and scalable laboratory-to-pilot scale synthesis of 2,4-dichloro-3-nitrobenzoic acid. The primary synthetic strategy focuses on the electrophilic nitration of the readily available starting material, 2,4-dichlorobenzoic acid.

Synthetic Strategy and Mechanistic Considerations

The chosen synthetic route is the direct nitration of 2,4-dichlorobenzoic acid using a mixed acid (nitric acid and sulfuric acid) system. This method is widely used in industrial settings for the nitration of aromatic compounds due to its efficiency and cost-effectiveness.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring of 2,4-dichlorobenzoic acid. A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitrated product.

Regioselectivity: The regiochemical outcome of the nitration is controlled by the directing effects of the substituents on the benzene ring. The two chlorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. For 2,4-dichlorobenzoic acid, the positions ortho and para to the chlorine atoms are positions 3, 5, and 6. The positions meta to the carboxylic acid group are 3 and 5. The confluence of these directing effects strongly favors the substitution at the 3 and 5 positions. Careful control of reaction conditions, particularly temperature, is crucial to maximize the formation of the desired 3-nitro isomer and minimize the formation of other isomers.

An alternative, though less direct, route involves the oxidation of 2,4-dichloro-3-nitrotoluene. While viable, this route requires the synthesis of the substituted toluene starting material and can present challenges, as ortho-nitrotoluenes can be resistant to oxidation.

Detailed Manufacturing Protocol

This protocol is designed for a laboratory scale synthesis and includes considerations for scaling up.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Dichlorobenzoic acid | ≥98% | Sigma-Aldrich | Ensure dryness before use. |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific | Handle with extreme care. |

| Concentrated Nitric Acid (HNO₃) | 70% | VWR | Handle with extreme care. |

| Crushed Ice | - | - | For quenching the reaction. |

| Deionized Water | - | - | For washing. |

| Isopropanol | Reagent Grade | - | For recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For neutralization wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

Ice-salt bath for cooling.

-

Büchner funnel and vacuum flask for filtration.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat. All operations should be performed in a certified fume hood.

Experimental Procedure

Step 1: Reaction Setup and Cooling

-

Place the three-necked round-bottom flask in an ice-salt bath.

-

Charge the flask with 2,4-dichlorobenzoic acid (1.0 eq).

-

Slowly add concentrated sulfuric acid (4.0 eq) to the flask with gentle stirring, ensuring the temperature is maintained below 10 °C. Stir the resulting slurry until all the solid has dissolved.

-

Cool the mixture to 0-5 °C.

Step 2: Preparation of the Nitrating Mixture

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

Step 3: Nitration Reaction

-

Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2,4-dichlorobenzoic acid in sulfuric acid.

-

Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The rate of addition should be controlled to prevent any temperature excursions.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water (approximately 10 times the volume of the reaction mixture). This will quench the reaction and precipitate the crude product.

-

Stir the resulting suspension for 30 minutes to allow for complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

Step 5: Purification

-

The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol/water mixture, and dry under vacuum.

Analytical Characterization

-

Melting Point: Determine the melting point of the purified product.

-

NMR Spectroscopy: Confirm the structure and assess the purity of the product using ¹H and ¹³C NMR.

-

HPLC: Determine the purity of the final product and quantify any isomeric impurities.

Process Workflow and Data

Manufacturing Workflow Diagram

Caption: Workflow for the synthesis of 2,4-dichloro-3-nitrobenzoic acid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Molar Ratio (2,4-DCBA : HNO₃) | 1 : 1.2 | A slight excess of nitric acid is used to ensure complete conversion. |

| Reaction Temperature | 0-5 °C | Critical for controlling regioselectivity and preventing side reactions. |

| Reaction Time | 2 hours post-addition | Monitored by TLC or HPLC. |

| Expected Yield | 80-90% | Based on similar reported nitrations. |

| Purity (post-recrystallization) | >99% | As determined by HPLC. |

Safety and Hazard Management

The described protocol involves the use of highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before commencing any work.

-

Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns. Always wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure the cooling bath is adequate for the scale of the reaction.

-

Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. All operations must be carried out in a well-ventilated fume hood.

-

Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.

Scalability Considerations

Scaling up this process requires careful attention to heat and mass transfer.

-

Heat Management: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is necessary.

-

Reagent Addition: The rate of addition of the nitrating mixture must be carefully controlled to maintain the desired temperature. A programmable syringe pump or a controlled addition funnel is recommended.

-

Agitation: Efficient stirring is crucial to ensure homogeneity and effective heat transfer. Baffles in the reactor can improve mixing.

-

Work-up: The quenching step can also be highly exothermic on a large scale. The reaction mixture should be added slowly to the ice/water mixture, or a reverse quench (adding ice/water to the reaction) can be considered with appropriate engineering controls.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the manufacturing of 2,4-dichloro-3-nitrobenzoic acid. By understanding the underlying chemical principles and adhering to the specified conditions and safety precautions, researchers and drug development professionals can consistently produce high-purity material for their applications.

References

- Nitration reaction safety - YouTube. (2024, June 7).

- p-NITROBENZOIC ACID - Organic Syntheses Procedure.

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.

- Synthesis of 2,5-dichloro-3-nitrobenzoic acid - PrepChem.com.

- Nitration of Benzoic Acid 2017 - Truman ChemLab.

- Nitration of Substituted Aromatic Rings and Rate Analysis.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).

- What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? - Quora. (2018, April 18).

Troubleshooting & Optimization

Separating 3-nitro and 5-nitro isomers of dichlorobenzoic acid

Topic: Separating 3-nitro and 5-nitro Isomers of 2,4-dichlorobenzoic Acid

For assistance, please contact our technical support team.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating the 3-nitro and 5-nitro isomers of 2,4-dichlorobenzoic acid. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to achieve successful separation.

Understanding the Challenge: Why is this Separation Difficult?

The separation of 3-nitro-2,4-dichlorobenzoic acid and 5-nitro-2,4-dichlorobenzoic acid is a common hurdle in synthetic chemistry. These compounds are positional isomers, meaning they share the same molecular formula (C₇H₃Cl₂NO₄) and functional groups, differing only in the placement of the nitro group on the dichlorinated benzene ring. This subtle structural difference results in very similar physical and chemical properties, making their separation non-trivial.

Key properties influencing separability are solubility, acidity (pKa), and polarity. Successful separation hinges on exploiting the minor differences in these characteristics.

| Property | 3-nitro-2,4-dichlorobenzoic acid | 5-nitro-2,4-dichlorobenzoic acid | Rationale for Separation |

| Molecular Weight | 236.01 g/mol | 236.01 g/mol [1] | Identical, so not useful for separation. |

| Melting Point | Data not readily available | 161-163 °C | A significant difference in melting points would suggest fractional crystallization from the melt is a viable option.[2] |

| pKa (Predicted) | Data not readily available | ~2.13 | A measurable difference in acidity can be exploited by pH-controlled liquid-liquid extraction or specialized chromatography. |

| Polarity | Expected to be slightly different from the 5-nitro isomer | Expected to be slightly different from the 3-nitro isomer | Differences in polarity are the basis for chromatographic separations like HPLC. |

Recommended Separation Strategies

Two primary methods are recommended for the separation of these isomers: High-Performance Liquid Chromatography (HPLC) and Fractional Crystallization. The choice between them will depend on the scale of the separation, the required purity, and the available equipment.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for separating compounds with high resolution. For the 3-nitro and 5-nitro isomers of 2,4-dichlorobenzoic acid, a reverse-phase method is recommended.

The Principle Behind HPLC Separation

In reverse-phase HPLC, the stationary phase (the column) is nonpolar, while the mobile phase (the solvent) is polar. The 5-nitro isomer, with the nitro group further from the carboxylic acid, is expected to be slightly less polar than the 3-nitro isomer. This difference in polarity will cause the two isomers to interact differently with the stationary phase, leading to different retention times and, thus, separation. A developed method for separating regioisomers of dichlorobenzoic acid provides a strong basis for this approach.[3][4][5][6][7]

Experimental Protocol: Reverse-Phase HPLC

This protocol is adapted from a validated method for separating dichlorobenzoic acid isomers and should be optimized for your specific mixture.[3][4][5][6][7]

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3][4][5]

Reagents and Mobile Phase:

-

Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 2.5) : Methanol (50:50 v/v)[3][4][5]

-

Sample Diluent: Methanol

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Flow Rate | 1.2 mL/min[3][4][5] |

| Detection Wavelength | 210 nm[3][4][5] |

| Column Temperature | 20°C[5] |

| Injection Volume | 10 µL |

| Gradient Elution | See table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 10 | 0 | 100 |

| 15 | 0 | 100 |

| 16 | 100 | 0 |

| 20 | 100 | 0 |

Troubleshooting HPLC Separation

Q1: The peaks for the two isomers are not well-resolved. What can I do?

-

A1: Adjust the Gradient: A shallower gradient will increase the separation time and can improve resolution. Try extending the time over which you transition from 100% A to 100% B.

-

A2: Modify the Mobile Phase: Altering the pH of Mobile Phase A can change the ionization state of the carboxylic acids, affecting their retention. Experiment with a pH range of 2.5 to 4.0. The organic modifier (methanol) can also be changed to acetonitrile, which may offer different selectivity.

-

A3: Lower the Flow Rate: Reducing the flow rate (e.g., to 1.0 mL/min) can sometimes enhance resolution, although it will increase the run time.

Q2: I'm seeing peak tailing. How can I improve peak shape?

-

A1: Check the pH: Peak tailing for acidic compounds can occur if the mobile phase pH is too close to the pKa of the analytes. Ensure the pH of Mobile Phase A is at least 2 pH units below the pKa of your compounds.

-

A2: Use a Different Column: If problems persist, consider a column specifically designed for the analysis of organic acids or one with a different C18 bonding chemistry.

Q3: How do I scale this method for preparative chromatography?

-

A1: Increase Column Dimensions: Use a preparative column with a larger diameter and length.

-

A2: Optimize Loading: Determine the maximum amount of your isomeric mixture that can be loaded onto the preparative column without sacrificing resolution. This will require some empirical optimization.

-

A3: Adjust Flow Rate: The flow rate will need to be increased proportionally to the column's cross-sectional area.

Method 2: Fractional Crystallization

Fractional crystallization is a powerful and cost-effective technique for purifying compounds on a larger scale.[8] It relies on differences in the solubility of the isomers in a particular solvent at different temperatures.

The Principle Behind Fractional Crystallization

Experimental Protocol: Fractional Crystallization

Solvent Selection:

The key to successful fractional crystallization is choosing the right solvent. An ideal solvent should:

-

Dissolve both isomers completely at an elevated temperature.

-

Have a steep solubility curve for the target isomer (i.e., high solubility at high temperature and low solubility at low temperature).

-

Show a significant difference in solubility between the two isomers at low temperatures.

Recommended Solvents for Screening:

-

Ethanol/Water mixtures[9]

-

Methanol/Water mixtures

-

Acetonitrile/Water mixtures[10]

-

Toluene

-

Ethyl Acetate

Step-by-Step Procedure:

-

Dissolution: In a fume hood, dissolve the isomeric mixture in a minimal amount of the chosen solvent at its boiling point. Stir to ensure complete dissolution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Covering the flask can help to slow the cooling rate.[11]

-

Inducing Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer can help to induce crystallization.[11]

-

Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield of the less soluble isomer.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.

-

Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the effectiveness of the separation.

-

Repeat if Necessary: For higher purity, the process can be repeated on the crystallized material (recrystallization).

Troubleshooting Fractional Crystallization

Q1: Both isomers are co-precipitating. What's wrong?

-

A1: The Cooling Rate is Too Fast: Rapid cooling can trap the more soluble isomer in the crystal lattice of the less soluble one.[2] Ensure very slow cooling.

-

A2: The Solvent is Not Selective Enough: The chosen solvent may not have a sufficient solubility difference between the two isomers. You will need to screen other solvents.

-

A3: The Solution is Too Concentrated: A highly concentrated solution can lead to rapid precipitation of both isomers. Try using a slightly larger volume of solvent.

Q2: My yield of the crystallized product is very low.

-

A1: Too Much Solvent Was Used: Using an excessive amount of solvent will keep more of the target isomer in solution even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the mixture.

-

A2: The Final Cooling Temperature is Not Low Enough: Ensure you have cooled the solution sufficiently in an ice bath to maximize precipitation.

Q3: How do I know which isomer is crystallizing?

-

A1: Analysis is Key: You will need an analytical method, such as HPLC or melting point analysis, to identify the composition of the crystallized solid and the remaining mother liquor.

Visualization of Separation Workflows

Sources

- 1. 2,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 796650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. deepdyve.com [deepdyve.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 9. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. westfield.ma.edu [westfield.ma.edu]

Technical Support Center: Handling the Moisture Sensitivity of 2,4-Dichloro-3-Nitrobenzoyl Chloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,4-dichloro-3-nitrobenzoyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive compound in their synthetic workflows. Its potent reactivity is intrinsically linked to its sensitivity to moisture, which can lead to reaction failures, low yields, and purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

The Challenge: Understanding Hydrolysis

2,4-dichloro-3-nitrobenzoyl chloride is an acyl chloride, a class of organic compounds characterized by a highly electrophilic carbonyl carbon. This high reactivity is due to the presence of two electron-withdrawing groups—the chlorine atom and the carbonyl oxygen—which make the carbon atom highly susceptible to attack by nucleophiles.[1][2] Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a potent nucleophile.

The reaction, known as hydrolysis, irreversibly converts the acyl chloride into the corresponding carboxylic acid (2,4-dichloro-3-nitrobenzoic acid) and generates hydrochloric acid (HCl) as a byproduct.[1][3] This side reaction is often rapid and can significantly impact the outcome of your primary reaction by consuming the starting material and introducing impurities.

Caption: Mechanism of 2,4-dichloro-3-nitrobenzoyl chloride hydrolysis.

Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and TLC/NMR analysis shows a major, more polar byproduct. What went wrong?

A1: This is a classic sign of premature hydrolysis of the 2,4-dichloro-3-nitrobenzoyl chloride starting material. The polar byproduct is almost certainly the corresponding carboxylic acid.

Causality: The acyl chloride reacted with trace water in your reaction setup before it could react with your intended nucleophile. This can happen if:

-

The reaction glassware was not adequately dried.

-

The solvent contained residual moisture.

-

The reaction was exposed to atmospheric humidity.

Troubleshooting Steps:

-

Verify Glassware Dryness: All glassware must be rigorously dried before use. Oven-drying at a minimum of 125°C overnight or flame-drying under vacuum are standard procedures.[4][5] Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen) to prevent moisture from being drawn back in.[5]

-

Ensure Anhydrous Solvents: Use only freshly dried, anhydrous solvents. Even commercially available "anhydrous" solvents should be treated with suspicion, especially if the bottle has been opened previously.[6] Refer to the Solvent Drying table below for recommendations.

-

Maintain an Inert Atmosphere: The reaction must be performed under a positive pressure of a dry, inert gas like nitrogen or argon.[4] This prevents atmospheric moisture from entering the system. Use techniques like a Schlenk line or a glovebox for optimal results.[4][7][8] A simple balloon filled with inert gas is a viable alternative for many applications.[9][10]

Q2: The solid 2,4-dichloro-3-nitrobenzoyl chloride in the bottle appears clumpy or partially melted. Is it still usable?

A2: Clumping or discoloration can indicate decomposition due to moisture exposure. Acyl chlorides often fume in moist air, producing HCl, which can catalyze further decomposition. While it might still contain active reagent, using it is risky and can lead to inconsistent results.

Causality: The reagent has likely been exposed to the atmosphere during previous use or due to improper storage, leading to partial hydrolysis. The generated HCl can contribute to the degradation.

Troubleshooting Steps:

-

Perform a Quality Check (Small Scale): Before committing to a large-scale reaction, run a small test reaction with a reliable nucleophile. Monitor the reaction by TLC or LC-MS to confirm the acyl chloride's reactivity and check for the presence of the carboxylic acid byproduct.

-

Purification (Use with Caution): In some cases, the active acyl chloride can be purified by distillation under reduced pressure. However, this should only be attempted by experienced chemists, as thermal decomposition is possible.

-

Best Practice - Use a Fresh Bottle: To ensure reproducibility and high yields, it is strongly recommended to use a fresh, unopened bottle of the reagent, especially for critical reactions.

Q3: I am scaling up my reaction. What are the most critical precautions to prevent hydrolysis?

A3: On a larger scale, the impact of minor moisture contamination is amplified. Rigorous adherence to air-free techniques is paramount.

Causality: Larger volumes of solvents and longer reaction times increase the probability of moisture ingress. Heat transfer during exothermic additions can also be a factor, so controlled addition is key.

Key Precautions for Scale-Up:

-

Utilize a Schlenk Line or Glovebox: These systems provide the most robust protection from the atmosphere.[4][7] A glovebox is ideal for weighing and handling the solid reagent, while a Schlenk line is excellent for conducting the reaction itself.[8]

-

Cannula Transfer for Liquids: Transfer anhydrous solvents and liquid reagents using a double-tipped needle (cannula) under positive inert gas pressure rather than pouring.[4] This prevents any exposure to the atmosphere.

-

Controlled Reagent Addition: If your reaction is exothermic, add the acyl chloride (or the nucleophile) slowly via a syringe pump or a pressure-equalizing dropping funnel to maintain temperature control.

-

Solvent Purity is Non-Negotiable: For large-scale work, consider purifying and drying your solvents in-house using a solvent purification system (SPS) or by distillation over an appropriate drying agent.

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q: How should I properly store 2,4-dichloro-3-nitrobenzoyl chloride? A: Store the reagent in its original container, tightly sealed, in a cool, dry place. A desiccator cabinet is an excellent storage location to protect it from atmospheric moisture.[6] For long-term storage, consider sealing the container with Parafilm and placing it inside a secondary container with a desiccant.

Q: Which solvents are compatible, and how should they be prepared? A: Aprotic solvents are generally compatible. Avoid protic solvents like alcohols or water, as they will react. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and toluene. All solvents must be thoroughly dried before use.

| Solvent | Recommended Drying Agent(s) | Typical Residual Water[11][12] | Notes |

| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl; Activated 3Å molecular sieves | < 10 ppm | Molecular sieves are a safer and highly effective alternative to sodium stills.[12][13] |

| Dichloromethane (DCM) | Calcium hydride (CaH₂); Activated 3Å molecular sieves | < 5 ppm | Distillation from CaH₂ is common. Simple storage over activated molecular sieves is also very effective.[11][13] |

| Acetonitrile (MeCN) | Calcium hydride (CaH₂); 4Å molecular sieves | < 10 ppm | Acetonitrile is very hygroscopic; rigorous drying is essential.[11][13] |

| Toluene | Sodium/benzophenone ketyl; Calcium hydride (CaH₂) | < 10 ppm | Ensure complete removal of drying agents before use. |

Q: How do I safely quench a reaction containing unreacted 2,4-dichloro-3-nitrobenzoyl chloride? A: Quenching should be done cautiously, as the reaction with the quenching agent can be vigorous and exothermic, releasing HCl gas. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (ice bath) quenching solution.[14] Suitable quenching agents include:

-

Water or aqueous bicarbonate solution: To hydrolyze the acyl chloride to the carboxylic acid.[15][16]

-

Methanol or Ethanol: To form the corresponding methyl or ethyl ester, which may be easier to separate during workup than the carboxylic acid.[15]

-

A dilute solution of an amine (e.g., diethylamine): To form a stable amide.

Always perform quenching in a well-ventilated fume hood.

Key Experimental Protocols

Protocol 4.1: Rigorous Glassware Drying

-

Clean all glassware (flasks, condensers, dropping funnels, etc.) and magnetic stir bars thoroughly.

-

Place glassware in a laboratory oven at >125°C for at least 4 hours, or preferably, overnight.

-

Assemble the reaction apparatus while it is still hot and immediately place it under a positive flow of dry inert gas (nitrogen or argon).

-

Allow the entire apparatus to cool to room temperature under the inert gas flow before adding any reagents.

Protocol 4.2: Solvent Transfer via Cannula

-

Ensure your solvent source (e.g., a Sure/Seal™ bottle or a flask from a solvent still) and your reaction flask are both sealed with rubber septa and held under a positive pressure of inert gas.[5]

-

Puncture the septum of the reaction flask with a needle connected to an oil bubbler to act as a pressure outlet.

-

Puncture the septa of both the solvent source and the reaction flask with a double-tipped cannula needle.

-

Gently increase the inert gas pressure in the solvent source flask, which will push the solvent through the cannula into your reaction flask.

-

Once the desired volume is transferred, remove the cannula from the reaction flask first, then from the solvent source, to maintain the inert atmosphere.

Protocol 4.3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

-

Assemble the dried glassware and connect it to the Schlenk line's dual manifold (vacuum and inert gas) via thick-walled tubing.[5]

-

Close the inert gas inlet on your flask and open the connection to the vacuum manifold. Evacuate the flask for 5-10 minutes to remove air and adsorbed moisture.

-

Close the vacuum valve and carefully open the inert gas valve to backfill the flask with nitrogen or argon. You should hear the gas flow stop when the pressure has equalized.

-

Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[4]

-

After the final backfill, leave the flask connected to the inert gas manifold with a slight positive pressure (indicated by bubbling through the manifold's oil bubbler) for the duration of the experiment.

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

-

Clark, J. (2015). The Hydrolysis of Acyl Chlorides. Chemguide. [Link]

-

Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Wikipedia. (2023). Air-free technique. [Link]

-

University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). Drying Solvents. [Link]

-

Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

-

Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

KGROUP. (2006). Quenching Reactive Substances. [Link]

Sources

- 1. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. Air-free technique - Wikipedia [en.wikipedia.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 16. kgroup.du.edu [kgroup.du.edu]

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2,4-dichloro-3-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust chemical analysis. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-dichloro-3-nitrobenzoic acid, a key substituted benzoic acid derivative. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, supported by experimental data and established methodologies, to offer a comprehensive analytical workflow for this class of compounds.

Part 1: In-Depth ¹H NMR Spectral Analysis of 2,4-dichloro-3-nitrobenzoic Acid

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,4-dichloro-3-nitrobenzoic acid is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two aromatic protons, H-5 and H-6. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Predicted Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | ~ 8.2 - 8.4 | Doublet | ~8.5 Hz | Deshielded by the ortho-nitro group and the para-chloro group. Coupled to H-5. |

| H-5 | ~ 7.8 - 8.0 | Doublet | ~8.5 Hz | Deshielded by the ortho-chloro group. Coupled to H-6. |

| -COOH | > 10 | Broad Singlet | - | Acidic proton, chemical shift is concentration and solvent dependent. |

Causality Behind the Prediction:

The chemical shifts of aromatic protons are profoundly influenced by the electronic effects of the substituents on the benzene ring.[1] Electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups, deshield the aromatic protons, causing their signals to appear at higher chemical shifts (downfield). The carboxylic acid group (-COOH) also contributes to this deshielding effect.

To refine our prediction, we can analyze the ¹H NMR spectrum of a closely related model compound, 2,4-dichloronitrobenzene . The reported chemical shifts for this compound are approximately 7.87 ppm, 7.57 ppm, and 7.41 ppm.[2] The presence of the additional electron-withdrawing carboxylic acid group in our target molecule is expected to shift the signals of the adjacent protons further downfield.

The splitting pattern arises from spin-spin coupling between adjacent protons. In 2,4-dichloro-3-nitrobenzoic acid, the two remaining aromatic protons, H-5 and H-6, are ortho to each other. This will result in a doublet for each proton, with a typical ortho coupling constant (³J) of around 7-10 Hz.[3]

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,4-dichloro-3-nitrobenzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (400 MHz NMR Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons.

-

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 2,4-dichloro-3-nitrobenzoic acid benefits from the application of orthogonal analytical techniques. This section compares ¹H NMR with ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

| Technique | Information Provided | Strengths | Limitations | Application for 2,4-dichloro-3-nitrobenzoic acid |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Excellent for structural elucidation of the proton framework. | Can have overlapping signals in complex molecules. | Provides definitive information on the number and position of aromatic protons. |

| ¹³C NMR | Carbon skeleton and functional groups. | Complements ¹H NMR, provides information on non-protonated carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. | Confirms the number of unique carbon atoms and the presence of the carboxylic acid and substituted aromatic carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information with high resolution MS. | Isomers may not be distinguishable by mass alone. | Determines the molecular weight and provides characteristic fragmentation patterns for structural confirmation. |

| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and provides a molecular "fingerprint". | Does not provide detailed structural connectivity. | Confirms the presence of the carboxylic acid (O-H and C=O stretches) and nitro group (N-O stretches). |

| HPLC | Purity, quantification, and separation of isomers. | High resolution for separating complex mixtures, quantitative. | Requires reference standards for identification. | Ideal for assessing the purity of 2,4-dichloro-3-nitrobenzoic acid and separating it from other isomers. |

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum of 2,4-dichloro-3-nitrobenzoic acid is expected to show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.

-

Carboxylic Carbon (-COOH): ~165-175 ppm.

-

Aromatic Carbons (C-Cl, C-NO₂, C-COOH): ~120-150 ppm.

-

Aromatic Carbons (C-H): ~125-140 ppm.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing substituents. For comparison, the reported ¹³C NMR spectrum of 2,4-dinitrobenzoic acid shows signals for the aromatic carbons in the range of 120-150 ppm.[3]

Experimental Protocol: The protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (MS)

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, 2,4-dichloro-3-nitrobenzoic acid (Molecular Weight: 235.0 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 235 (and 237 due to the ³⁷Cl isotope).

Key Fragmentation Pathways:

-

Loss of -OH: [M - 17]⁺

-

Loss of -NO₂: [M - 46]⁺

-

Loss of -COOH: [M - 45]⁺

-

Decarboxylation: Loss of CO₂ [M - 44]⁺

The mass spectrum of the related compound 2,4-dichlorobenzoic acid shows a prominent molecular ion peak and fragments corresponding to the loss of the carboxylic acid group.[5]

Experimental Protocol (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

MS Detection: The eluting compound is introduced into the mass spectrometer (EI source) for ionization and fragmentation. The mass spectrum is then recorded.

Diagram: Analytical Workflow for Structural Elucidation

Caption: Integrated analytical workflow for comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Absorption Bands: The FTIR spectrum will provide a characteristic "fingerprint" for 2,4-dichloro-3-nitrobenzoic acid, confirming the presence of key functional groups.

-

O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong, sharp band around 1700-1725 cm⁻¹

-

N-O asymmetric stretch (nitro group): Strong band around 1520-1560 cm⁻¹

-

N-O symmetric stretch (nitro group): Strong band around 1340-1380 cm⁻¹

-

C-Cl stretch: 600-800 cm⁻¹

The spectrum of benzoic acid itself shows a characteristic broad O-H stretch and a strong C=O stretch.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Application for Purity and Isomer Separation: HPLC is the premier technique for assessing the purity of 2,4-dichloro-3-nitrobenzoic acid and separating it from its isomers, which can be challenging to differentiate by other spectroscopic methods alone. A validated HPLC method is essential for quality control in a drug development setting.[7][8]

Typical HPLC Method Parameters (Reversed-Phase):

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.[9][10]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Column Temperature: 30 °C.

Method Validation: A robust HPLC method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11]

Conclusion

The comprehensive analytical characterization of 2,4-dichloro-3-nitrobenzoic acid is best achieved through a multi-technique approach. While ¹H NMR provides the foundational data for structural elucidation of the proton-bearing framework, its combination with ¹³C NMR, mass spectrometry, and FTIR spectroscopy offers a self-validating system for unambiguous structure confirmation. Furthermore, the use of a validated HPLC method is indispensable for ensuring the purity of the compound, a critical parameter in pharmaceutical development. This integrated analytical strategy provides the necessary scientific rigor for researchers and scientists working with this and related substituted benzoic acid derivatives.

References

-

Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

-

Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

-

PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]

-

Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

-

NIST WebBook. Benzoic acid, 2,4-dichloro-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

-

SIELC Technologies. Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

-

Desalination and Water Treatment. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

NIST WebBook. Benzoic acid, 2,4-dichloro-. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST WebBook. Benzoic acid, 2,4-dichloro- Mass Spectrum. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Regensburg. H NMR Spectroscopy. [Link]

-

University of Calgary. Applications of 1H NMR. [Link]

-

SIELC Technologies. Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Journal of Chromatography A. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

Sources

- 1. sdichem.com [sdichem.com]

- 2. 2,4-Dichloronitrobenzene(611-06-3) 1H NMR [m.chemicalbook.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dichloronitrobenzene(611-06-3) 13C NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. deswater.com [deswater.com]

- 11. lcms.cz [lcms.cz]

A Comparative Guide to the Mass Spectrometry Fragmentation of Dichloronitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of molecules is paramount. Dichloronitrobenzoic acids, a class of compounds with significant applications in organic synthesis and as potential pharmacophores, present a unique analytical challenge due to the isomeric diversity of their substituent arrangements. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool for their identification and differentiation. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of dichloronitrobenzoic acid isomers, grounded in established principles and supported by experimental data. We will explore the nuances of both hard and soft ionization techniques, elucidating the characteristic fragmentation pathways that serve as molecular fingerprints for these compounds.

The Decisive Role of Ionization: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. For dichloronitrobenzoic acids, the choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique such as Electrospray Ionization (ESI) will dramatically alter the resulting mass spectrum, providing complementary structural information.

-

Electron Ionization (EI): This high-energy process involves bombarding the analyte with a beam of electrons, typically at 70 eV.[1] This energetic interaction is often sufficient to cause extensive fragmentation, providing a detailed and reproducible fragmentation pattern that is invaluable for structural isomer differentiation.[2][3] The resulting mass spectrum is a rich tapestry of fragment ions, each corresponding to a specific cleavage of the parent molecule.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution, typically by creating a fine spray of charged droplets.[4][5] This gentler process minimizes fragmentation, often yielding an abundant signal for the intact molecule, usually as a deprotonated species [M-H]⁻ in the case of carboxylic acids.[4][6] While less informative for detailed structural fragmentation on its own, when coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing targeted structural insights.[4][7]

Electron Ionization (EI) Fragmentation: Unraveling the Isomeric Fingerprints

Under electron ionization, dichloronitrobenzoic acids undergo a series of characteristic fragmentation reactions. The initial event is the formation of a molecular radical cation (M⁺•). The subsequent fragmentation pathways are governed by the relative stability of the resulting fragment ions and the influence of the substituent positions on the aromatic ring.

A key differentiator among isomers is the presence of "ortho effects," where adjacent substituents interact to produce unique fragmentation patterns not observed in meta and para isomers.[8][9]

General Fragmentation Pathways for Dichloronitrobenzoic Acids (EI-MS)

The primary fragmentation pathways for dichloronitrobenzoic acids under EI conditions are initiated by cleavages adjacent to the carboxylic acid and nitro groups.

Caption: Primary EI fragmentation of dichloronitrobenzoic acids.

Key Fragmentation Events:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion, [M-OH]⁺.[10][11] This is often a prominent peak in the spectrum.

-

Loss of a Carboxyl Radical (•COOH): This fragmentation involves the cleavage of the C-C bond between the aromatic ring and the carboxyl group, resulting in the [M-COOH]⁺ ion.[10][12]

-

Loss of a Nitro Radical (•NO₂): The expulsion of the nitro group is a characteristic fragmentation for nitroaromatic compounds, yielding the [M-NO₂]⁺ ion.[2]

-

Decarbonylation: The acylium ion ([M-OH]⁺) can further lose a molecule of carbon monoxide (CO) to form a dichlorophenyl cation.

Comparative Fragmentation Data of Dichlorobenzoic Acid Isomers (EI-MS)

To illustrate the differentiation of isomers, let's consider the fragmentation of dichlorobenzoic acids, the non-nitrated analogues. The principles of fragmentation are similar and provide a foundational understanding.

| Fragment Ion | 2,5-Dichlorobenzoic Acid (m/z)[13] | 3,5-Dichlorobenzoic Acid (m/z)[14][15] | Fragmentation Pathway |

| [M]⁺• | 190 | 190 | Molecular Ion |

| [M-OH]⁺ | 173 | 173 | Loss of •OH |

| [M-Cl]⁺ | 155 | Not prominent | Loss of •Cl |

| [M-COOH]⁺ | 145 | 145 | Loss of •COOH |

Data sourced from the NIST WebBook and PubChem.

The presence of a significant [M-Cl]⁺ peak for the 2,5-isomer and its relative absence for the 3,5-isomer highlights how substituent position can influence fragmentation probabilities. For dichloronitrobenzoic acids, similar isomeric differences are expected, with additional fragments arising from the nitro group.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Controlled Cascade

In ESI-MS/MS, dichloronitrobenzoic acids are typically analyzed in negative ion mode, where they readily form a deprotonated molecule, [M-H]⁻.[4] This precursor ion is then isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.

General Fragmentation Pathways for Dichloronitrobenzoate Anions (ESI-MS/MS)

The fragmentation of the [M-H]⁻ ion of dichloronitrobenzoic acids is characterized by several key neutral losses.

Caption: Primary ESI-MS/MS fragmentation of dichloronitrobenzoate.

Key Fragmentation Events:

-

Decarboxylation (-CO₂): The most frequent fragmentation reaction for deprotonated benzoic acids is the loss of carbon dioxide, leading to a dichloronitrophenyl anion.[4][6]

-

Loss of a Nitro Radical (-•NO₂): Similar to EI, the loss of the nitro group is a common pathway.[4]

-

Loss of Nitric Oxide (-•NO): The expulsion of a nitric oxide radical can also occur, often preceding further fragmentation like decarbonylation of the benzene ring.[4]

The relative abundance of these fragment ions can be influenced by the collision energy and the isomeric structure of the analyte. Positional isomers can exhibit different fragmentation efficiencies due to steric and electronic effects.[4]

Experimental Protocols: A Blueprint for Analysis

To ensure the generation of high-quality, reproducible data, the following experimental workflows are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is ideal for the analysis of thermally stable and volatile compounds. Derivatization to form more volatile esters (e.g., methyl esters) may be necessary for some isomers to improve chromatographic performance.[9]

Workflow:

-

Sample Preparation: Dissolve the dichloronitrobenzoic acid sample in a suitable volatile solvent (e.g., methanol, acetone).

-

Derivatization (Optional): If necessary, convert the carboxylic acid to its methyl ester using a reagent such as diazomethane or trimethylsilyldiazomethane for improved volatility and chromatographic peak shape.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in splitless mode for trace analysis.

-

Temperature Program: Employ a temperature gradient to ensure good separation of isomers and other components. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

-

Mass Spectrometry (EI):

-

Ionization Energy: Set to the standard 70 eV.

-

Mass Range: Scan a mass range that encompasses the molecular weight of the analyte and its expected fragments (e.g., m/z 50-300).

-

Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

-

Caption: Workflow for GC-MS analysis of dichloronitrobenzoic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

LC-MS/MS is the preferred method for the analysis of less volatile or thermally labile compounds and is highly sensitive.[4][16]

Workflow:

-

Sample Preparation: Dissolve the dichloronitrobenzoic acid sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

LC Separation:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometry (ESI-MS/MS):

-

Ionization Mode: Negative ion mode is generally preferred for carboxylic acids.

-

MS1 Scan: Perform a full scan to identify the [M-H]⁻ precursor ion.

-

MS2 Scan (Product Ion Scan): Select the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) at varying collision energies to generate a product ion spectrum.

-

Data Acquisition: Acquire both MS1 and MS2 data to confirm the molecular weight and obtain structural information.

-

Caption: Workflow for LC-MS/MS analysis of dichloronitrobenzoic acids.

Conclusion

The mass spectrometric fragmentation of dichloronitrobenzoic acids is a rich field of study, offering a powerful arsenal for the analytical chemist. Electron ionization provides detailed, isomer-specific fragmentation patterns, while electrospray ionization coupled with tandem mass spectrometry allows for sensitive and targeted structural analysis. By understanding the fundamental principles of fragmentation and employing robust experimental protocols, researchers can confidently identify and differentiate these important chemical entities, accelerating progress in drug development and chemical synthesis.

References

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

-

ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Semantic Scholar. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

Semantic Scholar. (n.d.). Fragmentation of some even‐electron nitroaromatic ions: The question of the nitrotropylium ion. [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

-

NIST WebBook. (n.d.). 3,5-Dichlorobenzoic acid. [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LCGC International. (2026, February 9). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

IntechOpen. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

ResearchGate. (n.d.). Chemical Ionization Mass Spectrometry: Theory and Applications. [Link]

-

National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,5-dichloro-. [Link]

-

ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

-

Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

-

IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

Affinisep. (n.d.). AN-0010-01 LC-MS/MS analysis of 21 acid herbicides in large water volumes using AttractSPE® Disks Anion Exchange – SR. [Link]

-

YouTube. (2018, October 12). Part 5: Mass Spectrometry - Chemical Ionization (CI) Technique. [Link]

-

Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-

Springer. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 13. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

- 14. 3,5-Dichlorobenzoic acid [webbook.nist.gov]

- 15. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. affinisep.it [affinisep.it]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.